molecular formula C16H23N7 B2436556 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine CAS No. 2415464-11-6

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

Cat. No.: B2436556
CAS No.: 2415464-11-6
M. Wt: 313.409
InChI Key: BJVYEQJSFJAUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of two pyrimidine rings and a piperazine ring, which are substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyrimidine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with N,N-dimethylpyrimidin-4-amine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine lies in its combination of two pyrimidine rings and a piperazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-11-15(19-13(2)18-12)22-7-9-23(10-8-22)16-17-6-5-14(20-16)21(3)4/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVYEQJSFJAUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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